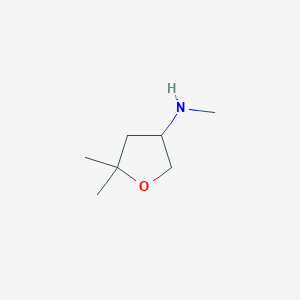

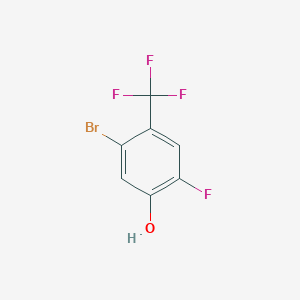

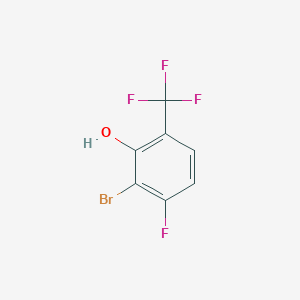

![molecular formula C12H17NO2 B1484835 トランス-2-[(2-フェノキシエチル)アミノ]シクロブタン-1-オール CAS No. 2165671-71-4](/img/structure/B1484835.png)

トランス-2-[(2-フェノキシエチル)アミノ]シクロブタン-1-オール

説明

Trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-[(2-Phenoxyethyl)amino]cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品研究:新規薬物候補の合成

トランス-2-[(2-フェノキシエチル)アミノ]シクロブタン-1-オール: は、医薬品業界で貴重な前駆体です。そのユニークな構造的特徴は、新しい治療法の開発を促進します。 例えば、そのシクロブタンコアとフェノキシエチルアミノ基は、神経疾患や代謝性疾患を標的とする化合物を創り出すために利用できます .

農薬開発:農薬と除草剤

農薬研究では、この化合物の反応性により、効力と選択性の向上した農薬と除草剤の合成が可能になります。 この化合物のさまざまな条件下での安定性と反応性は、より環境に優しく、標的を絞った製剤を作成するのに適しています .

材料科学:高度なポリマー合成

トランス-2-[(2-フェノキシエチル)アミノ]シクロブタン-1-オールの汎用性は、材料科学にも及び、ポリマー合成におけるモノマーまたは架橋剤として役立ちます。 ポリマーへの組み込みにより、耐久性、柔軟性、化学薬品に対する耐性などの特性を強化できます .

触媒:エナンチオ選択的合成

この化合物は、エナンチオ選択的合成においてキラルリガンドまたは触媒として作用することができ、これは光学活性医薬品を製造するために不可欠です。 そのユニークな構造は、生成される分子のキラリティを誘発することができ、これは薬物の有効性における重要な側面です .

生化学:分子プローブ

研究者は、トランス-2-[(2-フェノキシエチル)アミノ]シクロブタン-1-オールを使用して、タンパク質または核酸に選択的に結合する分子プローブを設計できます。 このアプリケーションは、生物学的プロセスを理解し、診断ツールを開発するために不可欠です .

ナノテクノロジー:ナノマテリアルの構成要素

この化合物は、ナノスケールで安定な構造を形成する能力があるため、ナノマテリアルの構築に適した候補となります。 これらの材料は、電子工学、フォトニクス、および薬物送達システムに用途があります .

環境科学:汚染物質の修復

最後に、この化合物の反応性は、環境科学において汚染物質の修復のために利用できます。 これは、有害な化学物質の分解または汚染物質を中和できる化合物の合成に潜在的に関与している可能性があります .

各アプリケーションは、科学研究の進歩における化合物の多面的役割を強調し、さまざまな研究分野に大きく貢献する可能性を強調しています。 この化合物の反応性と選択性のユニークな組み合わせは、研究者や化学者にとって貴重なツールとなっています .

特性

IUPAC Name |

(1R,2R)-2-(2-phenoxyethylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-12-7-6-11(12)13-8-9-15-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIHYKWKLFUZNS-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NCCOC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1NCCOC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。